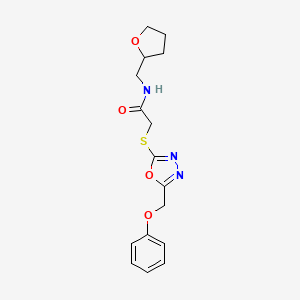

![molecular formula C26H34N4O2 B6525839 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide CAS No. 942876-23-5](/img/structure/B6525839.png)

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide” is a complex organic molecule. It contains a carbazole unit, which is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a pyrrole ring . Carbazole derivatives are known for their photochemical and thermal stability and good hole-transport ability .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carbazole unit is known to participate in various reactions, including electrophilic substitution and oxidation . The hydroxypropyl and cyclohexylpiperazine-1-carboxamide groups may also be involved in reactions, depending on the conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbazole unit could contribute to the compound’s thermal and photochemical stability .Wirkmechanismus

Target of Action

The compound, 4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide, is primarily used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells . The primary targets of this compound are the electron-rich regions in these devices, where it facilitates the movement of holes (positive charges).

Mode of Action

This compound interacts with its targets by aligning its energy levels with the valence bands of the semiconductor material in the device . This alignment allows for the efficient transfer of holes from the compound to the semiconductor. The compound’s carbazole and triphenylamine derivatives enhance its hole-transporting ability .

Biochemical Pathways

The compound facilitates the transport of holes towards the electron-rich regions, where recombination occurs, leading to light emission in OLEDs or electricity generation in solar cells .

Result of Action

The result of the compound’s action is the efficient transport of holes within the device. This leads to enhanced current, power, and external quantum efficiencies (EQE) in OLEDs . In perovskite solar cells, it contributes to improved efficiency and stability .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound shows good thermal stability, with high glass transition temperatures between 148 and 165 °C . This makes it suitable for use in devices that may experience high operating temperatures.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-cyclohexylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the carbazole moiety, which can undergo redox reactions, thereby modulating the activity of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time due to cumulative interactions with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates and subsequent cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors.

Eigenschaften

IUPAC Name |

4-(3-carbazol-9-yl-2-hydroxypropyl)-N-cyclohexylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c31-21(19-30-24-12-6-4-10-22(24)23-11-5-7-13-25(23)30)18-28-14-16-29(17-15-28)26(32)27-20-8-2-1-3-9-20/h4-7,10-13,20-21,31H,1-3,8-9,14-19H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEGGNMLLLYYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525757.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525763.png)

![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)

![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)

![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(3-hydroxypropyl)urea](/img/structure/B6525826.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea](/img/structure/B6525827.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-(3-hydroxypropyl)urea](/img/structure/B6525833.png)

![2-[(2-hydroxy-3-{3-[(1E)-(hydroxyimino)methyl]-1H-indol-1-yl}propyl)amino]propanoic acid](/img/structure/B6525844.png)